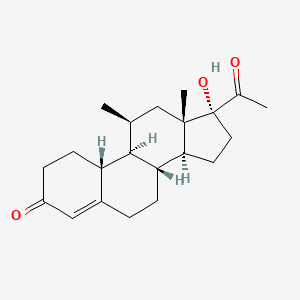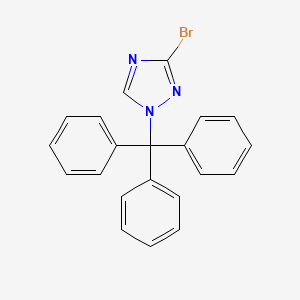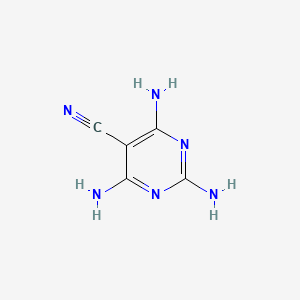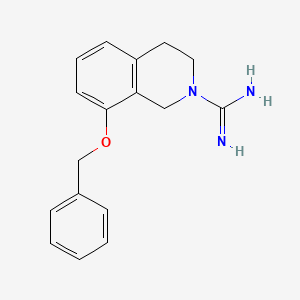
Deferasirox Salicyloyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deferasirox Salicyloyl Ester is an impurity of Deferasirox . Deferasirox is an iron chelator used to treat chronic iron overload caused by blood transfusions . It is also used in patients with non-transfusion-dependent thalassemia syndromes, and in patients with elevated liver iron concentration and serum ferritin .
Synthesis Analysis
The synthesis of this compound involves the formation of a complex structure. The chemical name for this compound is 4- (3- (2- ( (2-hydroxybenzoyl)oxy)phenyl)-5- (2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoic acid .Molecular Structure Analysis
The molecular structure of this compound is complex. It has a molecular formula of C28H19N3O6 and a molecular weight of 493.5 . The structure includes a 1,2,4-triazole ring, which is a key feature of the molecule .Chemical Reactions Analysis
Deferasirox is an orally active chelator that is selective for iron (as Fe3+). It is a tridentate ligand that binds iron with high affinity in a 2:1 ratio . Although deferasirox has very low affinity for zinc and copper, there are variable decreases in the serum concentration of these trace metals after the administration of deferasirox .Physical and Chemical Properties Analysis
Deferasirox is a tridentate ligand, with high affinity and specificity for iron. The active form is highly lipophilic and bound almost exclusively to serum albumin . After absorption, the time to reach maximum plasma concentration (Tmax) is 1–4 h post-dose .Applications De Recherche Scientifique
Thérapies anticancéreuses
Le Deferasirox Salicyloyl Ester a été étudié pour son potentiel en tant que thérapeutique anticancéreux traçable ciblant les organites. La recherche indique que la fonctionnalisation stratégique du deferasirox peut produire des dérivés qui présentent une activité accrue contre les cellules cancéreuses pulmonaires A549. Un tel dérivé a démontré une activité antiproliférative améliorée et une localisation préférentielle dans le lysosome des cellules cancéreuses .
Thérapie de chélation du fer
En tant que dérivé du deferasirox, ce composé joue un rôle important dans la thérapie de chélation du fer (ICT). Il est particulièrement utilisé pour traiter la surcharge chronique en fer due aux transfusions sanguines chez les patients atteints de maladies comme la thalassémie. La forte affinité et la spécificité du composé pour le fer en font un chélateur de fer de première ligne dans le monde entier .
Pharmacocinétique et pharmacodynamique
Le profil pharmacologique du this compound est crucial pour l'adaptation du traitement. Des études ont montré des différences de biodisponibilité entre les différentes formulations, ce qui est essentiel pour optimiser la posologie et les schémas thérapeutiques. Cela a des implications pour l'efficacité et la sécurité des traitements des anémies à surcharge en fer .
Chémosenseur colorimétrique
Le this compound agit comme un chémosenseur colorimétrique pour détecter et quantifier le Fe3+ dans les échantillons aqueux. Cette application est vitale pour divers processus biochimiques et industriels où la surveillance des niveaux de fer est cruciale .
Ciblage des organites
La capacité du composé à cibler des organites spécifiques ouvre des possibilités pour les systèmes d'administration de médicaments spécifiques aux organites. Cela pourrait améliorer l'efficacité des médicaments en concentrant leurs effets là où ils sont le plus nécessaires, réduisant les effets secondaires et améliorant les résultats pour les patients .
Activité antiproliférative
La recherche sur le this compound a également mis en évidence ses propriétés antiprolifératives. Ceci est particulièrement pertinent dans le contexte du traitement du cancer, où le contrôle de la prolifération des cellules cancéreuses est un objectif principal .
Mécanisme D'action
Target of Action
Deferasirox Salicyloyl Ester primarily targets iron (Fe3+) . Iron is essential for cell replication, metabolism, and growth . Deferasirox is a tridentate ligand, with high affinity and specificity for iron .
Mode of Action
Deferasirox works by binding to trivalent (ferric) iron, for which it has a strong affinity . Two molecules of deferasirox are capable of binding to one atom of iron . This interaction forms a stable complex that is eliminated via the kidneys .
Biochemical Pathways
The primary biochemical pathway affected by Deferasirox is the iron metabolic pathway. By chelating iron, Deferasirox disrupts the normal iron metabolic processes, leading to a decrease in the serum concentration of iron . This can have downstream effects on various cellular processes that rely on iron, such as DNA synthesis and electron transport.
Pharmacokinetics
Deferasirox is highly lipophilic and is bound almost exclusively to serum albumin . After absorption, the time to reach maximum plasma concentration (Tmax) is 1-4 hours post-dose . Its long half-life (t1/2, 11-19 hours) allows a once-daily oral regimen . The main pathway of Deferasirox metabolism is via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT); a residual 6% of the prodrug is metabolized by cytochrome P450 (CYP) 1A1 and 2D66 . The majority (84%) of Deferasirox and its metabolites is eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP); the remaining 8% is excreted in the urine .
Result of Action
The primary result of Deferasirox’s action is a decrease in the body’s iron levels. This can be beneficial in conditions characterized by iron overload, such as thalassemia and other iron-loading anemias . In addition, Deferasirox has been shown to have antiproliferative activity against certain types of cancer cells, such as pancreatic cancer cells .
Action Environment
The action, efficacy, and stability of Deferasirox can be influenced by various environmental factors. For instance, the bioavailability of Deferasirox can be affected by the presence of food in the stomach at the time of administration . Additionally, factors such as the patient’s age, renal function, and liver function can also influence the pharmacokinetics and pharmacodynamics of Deferasirox .
Safety and Hazards
Orientations Futures
Deferasirox is the first-line iron chelator worldwide for the treatment of chronic iron overload due to blood transfusions in patients from the age of 2 years and older and for non-transfusion-dependent thalassemia syndromes in patients aged 10 years and older . Future research may focus on its potential use as an anticancer agent .
Analyse Biochimique
Biochemical Properties
Deferasirox Salicyloyl Ester interacts with iron (Fe3+) in a 2:1 ratio, forming a stable complex . This interaction is facilitated by its tridentate ligand structure, which has a high affinity and specificity for iron . The active form of this compound is highly lipophilic and is bound almost exclusively to serum albumin .
Cellular Effects
This compound has been shown to inhibit the proliferation of pancreatic cancer cells in vitro and in vivo . It influences cell function by arresting the cell cycle in the S phase and inducing apoptosis at higher concentrations .
Molecular Mechanism
The mechanism of action of this compound involves binding to iron (Fe3+) in a 2:1 ratio . This binding forms a stable complex that is eliminated via the kidneys . This mechanism allows this compound to selectively chelate iron, reducing iron levels in iron-overloaded patients .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies involving patients with iron overload . Despite being administered at different dosages, the long-term safety profile of this compound was not different between formulations .
Metabolic Pathways
The main metabolic pathway of this compound is via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT) . A residual 6% of the prodrug is metabolized by cytochrome P450 (CYP) 1A1 and 2D66 .
Transport and Distribution
This compound is distributed within the body bound almost exclusively to serum albumin . The majority (84%) of this compound and its metabolites is eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP) .
Propriétés
IUPAC Name |
4-[3-[2-(2-hydroxybenzoyl)oxyphenyl]-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O6/c32-22-10-4-1-7-19(22)26-29-25(30-31(26)18-15-13-17(14-16-18)27(34)35)21-9-3-6-12-24(21)37-28(36)20-8-2-5-11-23(20)33/h1-16,32-33H,(H,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIJCIIYZDKOKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4OC(=O)C5=CC=CC=C5O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1395346-28-7 |
Source


|
| Record name | 2-Hydroxybenzoic Acid 2-[1-(4-Carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]phenyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[3-[2-(2-methoxyphenyl)acetyl]indol-1-yl]pentanoic acid](/img/structure/B584486.png)









